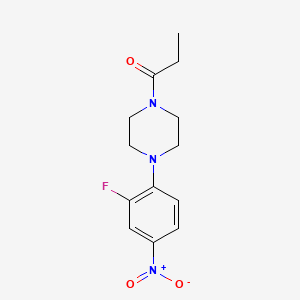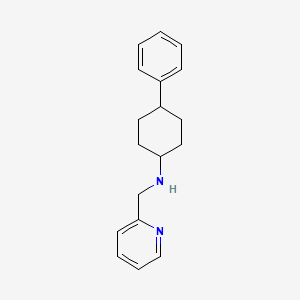
1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine
Vue d'ensemble
Description
1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine (FNPP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. FNPP is a piperazine derivative that has been synthesized using different methods and has been studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine acts as a partial agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has been shown to increase the release of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models and has been suggested as a potential treatment for anxiety and depression. 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has also been shown to have antinociceptive effects, which may make it a potential candidate for the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has several advantages for use in lab experiments, including its high affinity for the serotonin 5-HT1A receptor, which makes it a potential candidate for the study of anxiety and depression. However, 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several potential future directions for the study of 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine, including its potential use in the development of novel anxiolytic and antidepressant drugs. Further studies are needed to determine its safety and efficacy, as well as its potential use in the treatment of pain and other neurological disorders.
In conclusion, 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has been synthesized using different methods and has been studied for its mechanism of action and biochemical and physiological effects. 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has several advantages for use in lab experiments, but also has limitations that need to be addressed. There are several potential future directions for the study of 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine, including its potential use in the development of novel drugs for the treatment of anxiety, depression, and pain.
Applications De Recherche Scientifique
1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has been studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has been shown to have a high affinity for the serotonin 5-HT1A receptor, which makes it a potential candidate for the treatment of anxiety and depression.
Propriétés
IUPAC Name |
1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O3/c1-2-13(18)16-7-5-15(6-8-16)12-4-3-10(17(19)20)9-11(12)14/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLXAMIBVCVVPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-bis[(4-anilinophenyl)amino]-2-propanol](/img/structure/B5134100.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B5134111.png)

![4-amino-5-[(5-{2-[(bicyclo[2.2.1]hept-1-ylcarbonyl)oxy]ethyl}-4-methyl-1,3-thiazol-3-ium-3-yl)methyl]-2-methylpyrimidin-1-ium dichloride](/img/structure/B5134131.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5134139.png)
![3-{3-(4-fluorophenyl)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B5134142.png)
![2-bromo-6-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5134144.png)


![N-(4-ethylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5134158.png)

![4-({[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5134166.png)
